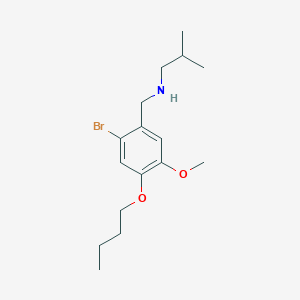![molecular formula C22H28BrN3O3 B283374 N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine](/img/structure/B283374.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. By blocking the activity of this receptor, N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine can modulate the release of several neurotransmitters, including dopamine, norepinephrine, and gamma-aminobutyric acid (GABA). This modulation can lead to changes in mood, appetite, and sleep, which are all regulated by the 5-HT2C receptor.
Biochemical and Physiological Effects
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine has been shown to have several biochemical and physiological effects, particularly in the brain. Studies have shown that N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine can increase the release of dopamine and norepinephrine in certain brain regions, leading to increased mood and alertness. N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine has also been shown to decrease the release of GABA, which can lead to increased anxiety and decreased sleep.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine has several advantages for lab experiments, including its high selectivity for the 5-HT2C receptor and its ability to cross the blood-brain barrier. However, N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine also has several limitations, including its relatively low potency and its potential off-target effects on other serotonin receptor subtypes.
Orientations Futures
Several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine include further investigation of its potential therapeutic applications in the treatment of anxiety, depression, and obesity. Additionally, future studies could focus on the development of more potent and selective compounds that target the 5-HT2C receptor. Finally, further research is needed to fully understand the mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine and its potential off-target effects on other serotonin receptor subtypes.
Conclusion
In conclusion, N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine is a chemical compound that has been extensively studied for its potential therapeutic applications. Its selective antagonism of the 5-HT2C receptor has been shown to have several biochemical and physiological effects, particularly in the brain. While N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine involves several chemical steps, including the reaction of 3-bromo-5-ethoxy-4-methoxybenzaldehyde with 4-(4-acetyl-1-piperazinyl)aniline in the presence of a base, followed by reduction and further reaction with N-bromoacetyl-3-methoxyaniline. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine has been studied extensively for its potential therapeutic applications, particularly in the treatment of anxiety and depression. Several studies have shown that N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine acts as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and sleep. N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine has also been studied for its potential use in the treatment of obesity, as it has been shown to decrease food intake and body weight in animal models.
Propriétés
Formule moléculaire |
C22H28BrN3O3 |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
1-[4-[4-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylamino]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H28BrN3O3/c1-4-29-21-14-17(13-20(23)22(21)28-3)15-24-18-5-7-19(8-6-18)26-11-9-25(10-12-26)16(2)27/h5-8,13-14,24H,4,9-12,15H2,1-3H3 |
Clé InChI |
LXEJCXAYIYVSJQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)Br)OC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Ethoxy-3-iodo-5-methoxybenzyl)amino]-1-butanol](/img/structure/B283293.png)

![4-({4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283298.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
![4-[2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283300.png)
![4-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzenesulfonamide](/img/structure/B283301.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(4-sulfamoylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B283302.png)
![4-(2-{[2-(Benzyloxy)-5-bromobenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283305.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283306.png)
![4-(2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283307.png)
![4-[2-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide](/img/structure/B283309.png)
![4-(2-{[4-(Benzyloxy)-3-chloro-5-ethoxybenzyl]amino}ethyl)benzenesulfonamide](/img/structure/B283311.png)
![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283312.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B283314.png)